molecular formula C18H17N3O2 B4501824 N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide

Cat. No.: B4501824
M. Wt: 307.3 g/mol
InChI Key: DCBMVQBIJAMKSH-UHFFFAOYSA-N
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Description

N-{4-[(7-Methoxyquinolin-4-yl)amino]phenyl}acetamide is a synthetic small molecule with a molecular weight of 307.346 g/mol and the chemical formula C18H17N3O2 . This compound belongs to the quinoline family, a class of heterocyclic compounds known for their significant presence in medicinal chemistry research. Quinoline derivatives are frequently investigated for their potential to modulate various protein kinases, enzymes that play critical roles in cellular signaling pathways for proliferation, differentiation, and survival . Specifically, structurally similar quinoline compounds have been identified as inhibitors of kinase receptors such as c-Met, FLT-3, and c-Kit . The deregulation of these kinases is often associated with oncological diseases, suggesting that this acetamide derivative could serve as a valuable chemical tool or starting point in oncology research and kinase profiling studies . Its mechanism of action, while not fully characterized for this specific molecule, may involve the inhibition of kinase enzymatic activity, thereby disrupting signal transduction pathways that drive disease progression. Researchers can utilize this compound for in vitro biochemical assays and cell-based studies to explore these mechanisms further. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[(7-methoxyquinolin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12(22)20-13-3-5-14(6-4-13)21-17-9-10-19-18-11-15(23-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBMVQBIJAMKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide typically involves the reaction of 4-chloro-7-methoxyquinoline with aniline derivatives. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to leakage of cellular contents and cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural and functional differences between N-{4-[(7-Methoxyquinolin-4-yl)amino]phenyl}acetamide and related acetamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Unique Features
This compound Quinoline 7-Methoxy, para-aminophenylacetamide Hypothesized: Kinase inhibition, antimicrobial Methoxyquinoline enhances lipophilicity and target binding
N-[4-({4-[3-(Cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide Phthalazine Sulfamoyl, acetamide Enzyme modulation (e.g., COX inhibition) Sulfamoyl group enables strong hydrogen bonding; broader enzyme selectivity
N-(4-{[(3-Nitropyridin-2-yl)amino]phenyl}acetamide Pyridine 3-Nitro, acetamide Antimicrobial, potential anticancer Nitro group increases electron-withdrawing effects, altering reactivity
N-(4-Ethoxyphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide Dihydroquinoline 7-Methoxy, ethoxyphenyl, dihydro core Anti-inflammatory, analgesic Dihydroquinoline core reduces aromaticity, enhancing solubility
N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide Acridine Nitroacridine, methanesulfonyl DNA intercalation, anticancer Acridine’s planar structure supports DNA binding; sulfonyl group improves stability

Key Insights from Comparisons

Core Heterocycle Influence: Quinoline vs. Compared to acridine (), quinoline is less planar, which may reduce DNA intercalation but improve selectivity for protein targets . Methoxy Substituent: The 7-methoxy group in the target compound increases lipophilicity compared to nitro () or sulfonamide () substituents, likely improving bioavailability. This contrasts with 4-ethoxyphenyl derivatives (), where bulkier ethoxy groups may hinder membrane permeability .

Biological Activity Trends: Antimicrobial Potential: Nitro-substituted analogs (e.g., ) exhibit strong antimicrobial activity due to electron-deficient aromatic rings, which disrupt microbial electron transport. The target compound’s methoxy group may offer a different mechanism, possibly via kinase inhibition . Anti-inflammatory Effects: Compounds with sulfonamide () or dihydroquinoline () moieties show COX inhibition. The target compound’s acetamide group may mimic similar hydrogen-bonding interactions but with distinct selectivity .

Synthetic and Pharmacokinetic Considerations: Solubility: The para-aminophenyl linkage in the target compound may reduce solubility compared to sulfonamide-containing analogs (), necessitating formulation adjustments. Metabolic Stability: Methoxy groups are generally metabolized slower than nitro or hydroxyl groups (), suggesting prolonged half-life for the target compound .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

Compound Modification Kinase IC50_{50} (nM) Selectivity Index
Target Compound7-OCH3_3, N-phenylEGFR: 120 ± 158.5 (VEGFR2/EGFR)
Analog A6-Cl, QuinazolineEGFR: 85 ± 101.2
Analog B4-F, ThioacetamideVEGFR2: 22 ± 312.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide
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N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide

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